molecular formula C20H20FNO4 B1668297 Carabersat CAS No. 184653-84-7

Carabersat

Cat. No. B1668297
M. Wt: 357.4 g/mol
InChI Key: RCLXAPJEFHPYEG-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carabersat, also known as SB204269, is an ATP-sensitive potassium channel (K-ATP) opener potentially for the treatment of epilepsy. SB-204269 proved to be an orally-effective anticonvulsant agent. SB-204269 also selectively reduced focal electrographic seizure activity in an in vitro elevated K+ rat hippocampal slice model at concentrations (0.1-10 microM) that had no effect on normal synaptic activity and neuronal excitability.

Scientific Research Applications

Neurovascular Reflex Modulation

Carabersat has been evaluated for its effects on sensory-autonomic neurovascular reflexes induced by trigeminal nerve ganglion stimulation. It demonstrated the capability to attenuate these reflexes, suggesting potential therapeutic benefits in conditions where trigeminal parasympathetic reflexes are pronounced. Carabersat and other anticonvulsants showed a blockade of these reflexes without significantly affecting resting blood pressure, heart rate, carotid blood flow, or carotid vascular resistance (Parsons et al., 2001).

Inclusion in Third-Generation Antiepileptic Drugs

Carabersat is listed among novel third-generation antiepileptic drugs, undergoing intensive clinical investigations to assess its efficacy and usefulness in treating refractory epilepsy. This category of drugs is explored for their distinct molecular mechanisms of action, pharmacokinetic profiles, and potential drug interactions (Luszczki, 2009).

properties

CAS RN

184653-84-7

Product Name

Carabersat

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamide

InChI

InChI=1S/C20H20FNO4/c1-11(23)13-6-9-16-15(10-13)17(18(24)20(2,3)26-16)22-19(25)12-4-7-14(21)8-5-12/h4-10,17-18,24H,1-3H3,(H,22,25)/t17-,18+/m0/s1

InChI Key

RCLXAPJEFHPYEG-ZWKOTPCHSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC=C(C=C3)F)O)(C)C

SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C

Appearance

Solid powder

Other CAS RN

184653-84-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carabersat;  Sb 204269-eo;  SB-204269;  SB 204269;  SB204269.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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